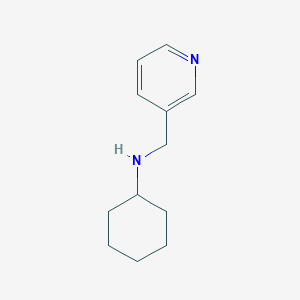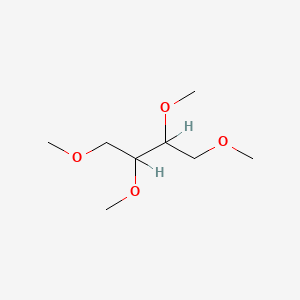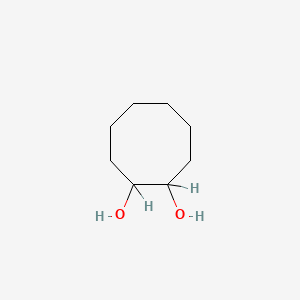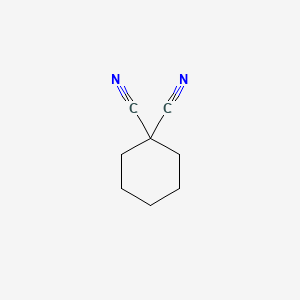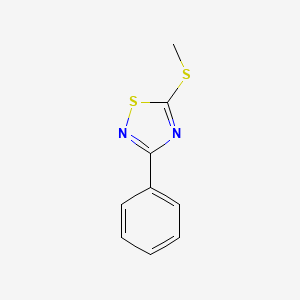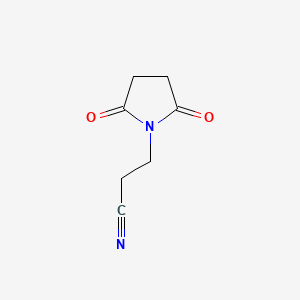
Succinimidopropionitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinimidopropionitrile is a chemical compound with the molecular formula C7H8N2O2 It is known for its unique structure, which includes a pyrrolidinone ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidopropionitrile typically involves the reaction of succinimide with acrylonitrile. The process can be carried out under mild conditions, often using a base such as sodium hydroxide to facilitate the reaction. The reaction proceeds through a nucleophilic addition mechanism, where the nitrile group is introduced to the pyrrolidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of solvents like toluene can enhance the reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
Succinimidopropionitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Succinimidopropionitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Succinimidopropionitrile involves its interaction with various molecular targets. In biological systems, it can inhibit calcium channels, which play a crucial role in neurotransmission and muscle contraction. This inhibition can lead to anticonvulsant and analgesic effects . The compound’s ability to form stable complexes with proteins also makes it valuable in studying protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
- 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetamide
Uniqueness
Succinimidopropionitrile stands out due to its unique combination of a pyrrolidinone ring and a nitrile group. This structure imparts distinct reactivity and biological activity, making it a versatile compound in various research applications .
Properties
CAS No. |
81416-12-8 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)propanenitrile |
InChI |
InChI=1S/C7H8N2O2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-3,5H2 |
InChI Key |
SCMNSYGQBBFQOM-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)CCC#N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC#N |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


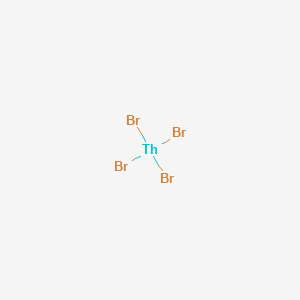
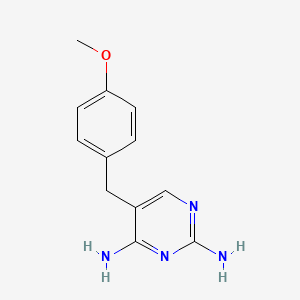
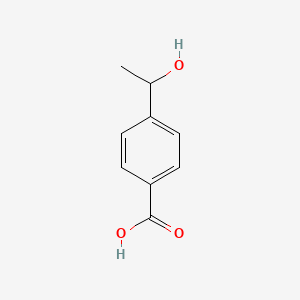
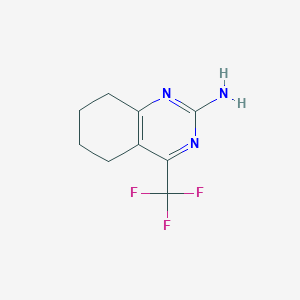
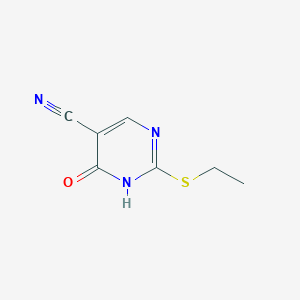
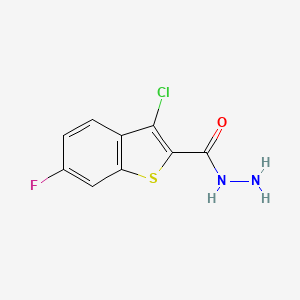

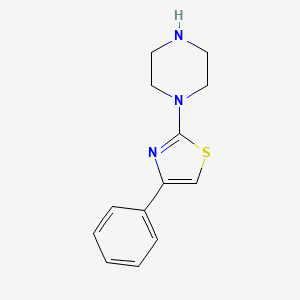
![5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1606505.png)
